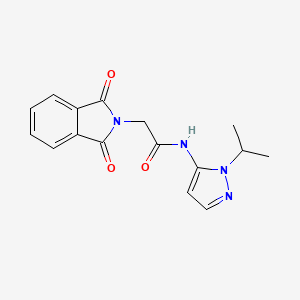![molecular formula C20H22N2O2 B2786187 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide CAS No. 852137-22-5](/img/structure/B2786187.png)
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is part of the indole family, which is known for its significant biological and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . This is followed by N-alkylation, where the indole nitrogen is alkylated using an alkyl halide . The final step involves the formation of the benzamide by reacting the indole derivative with 4-ethoxybenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the benzamide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indoles.
Wissenschaftliche Forschungsanwendungen
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity . This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1,2-dimethylindol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide.
- N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethoxybenzamide.
- N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylacetamide.
Uniqueness
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is unique due to its specific substitution pattern on the indole ring and the presence of the ethoxybenzamide group.
Eigenschaften
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-24-18-8-6-16(7-9-18)20(23)21-13-15-5-10-19-17(12-15)11-14(2)22(19)3/h5-12H,4,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVXXLSMBKFKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2786106.png)
![(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2786111.png)

amino]butanoic acid](/img/structure/B2786114.png)

![Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2786117.png)

![4-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2786120.png)






